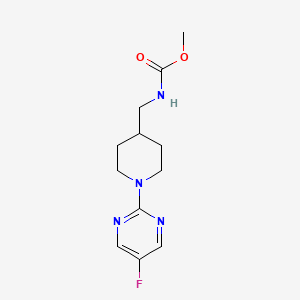
Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate, also known as MFC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and agriculture. MFC is a carbamate derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate has been studied for its potential applications in medicine and agriculture. In medicine, this compound has been found to have antitumor and antiviral properties. It has also been shown to inhibit acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. This makes this compound a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.
In agriculture, this compound has been studied for its ability to inhibit the growth of fungi and bacteria that cause plant diseases. It has also been shown to enhance the growth and yield of crops such as rice and wheat.
Mécanisme D'action
The mechanism of action of Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and cell division. This leads to the death of cancer cells. In Alzheimer's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit the growth and migration of cancer cells. In Alzheimer's disease, this compound has been shown to improve cognitive function and memory. In agriculture, this compound has been shown to inhibit the growth of fungi and bacteria that cause plant diseases, leading to improved crop yield.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of biochemical and physiological effects. However, there are also limitations to its use. This compound is toxic in high doses, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate. In medicine, further studies are needed to determine its potential as a treatment for Alzheimer's disease and other neurological disorders. In agriculture, more research is needed to determine its effectiveness in controlling plant diseases and improving crop yield. Additionally, more research is needed to determine its safety and efficacy in humans, and to develop new synthesis methods that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of Methyl ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)carbamate involves several steps, including the reaction of 5-fluoropyrimidine-2-carboxylic acid with piperidine to form 1-(5-fluoropyrimidin-2-yl)piperidine. This intermediate is then reacted with formaldehyde and methylamine to form this compound. The final product is obtained through purification and isolation techniques such as chromatography and recrystallization.
Propriétés
IUPAC Name |
methyl N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O2/c1-19-12(18)16-6-9-2-4-17(5-3-9)11-14-7-10(13)8-15-11/h7-9H,2-6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASOLLRYZKFQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

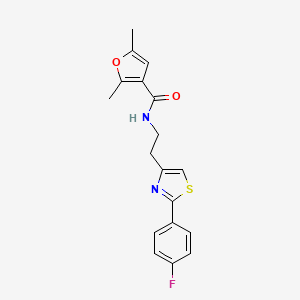
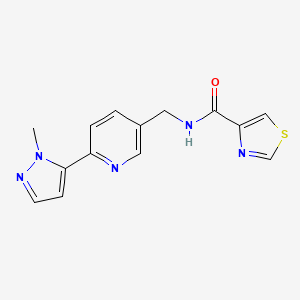
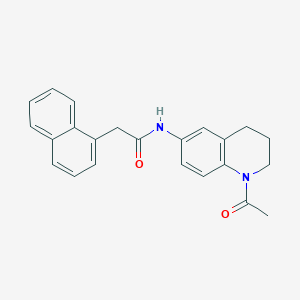
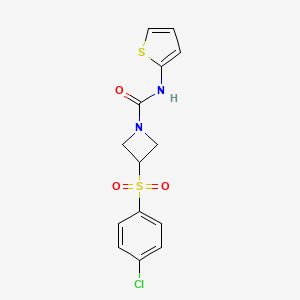
![1-(2,3-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580180.png)
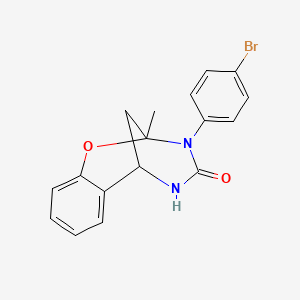
![2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2580182.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2580184.png)
![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2580185.png)
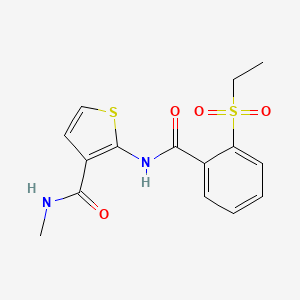
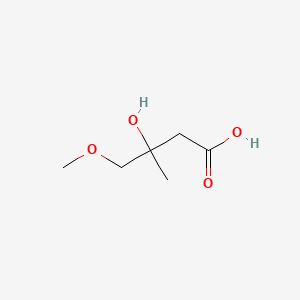
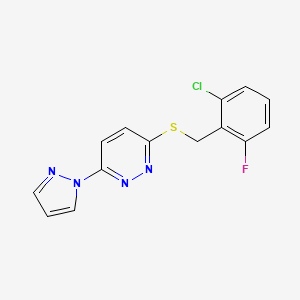
![Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2580195.png)
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2580197.png)